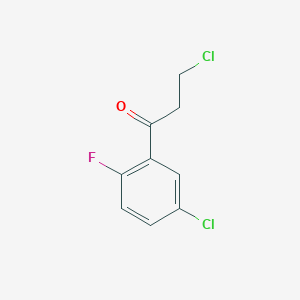![molecular formula C11H12ClN3S B8459504 7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8459504.png)
7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at the 7th position and a tetrahydro-2H-thiopyran-4-yl group.
Métodos De Preparación
The synthesis of 7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring system .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to scale up the production process efficiently .
Análisis De Reacciones Químicas
7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro substituent at the 7th position can be replaced by other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Mecanismo De Acción
The mechanism by which 7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE exerts its effects involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights the compound’s potential as a targeted anticancer agent.
Comparación Con Compuestos Similares
7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H12ClN3S |
|---|---|
Peso molecular |
253.75 g/mol |
Nombre IUPAC |
7-chloro-5-(thian-4-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H12ClN3S/c12-10-7-9(8-2-5-16-6-3-8)14-11-1-4-13-15(10)11/h1,4,7-8H,2-3,5-6H2 |
Clave InChI |
UDDFQEFANVZXAH-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2=NC3=CC=NN3C(=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B8459431.png)




![tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)


![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459476.png)





